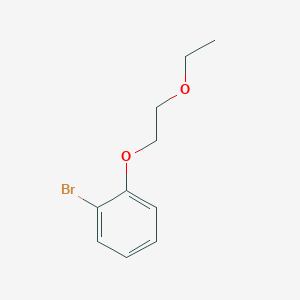

1-Bromo-2-(2-ethoxyethoxy)benzene

説明

1-Bromo-2-(2-ethoxyethoxy)benzene is an aromatic compound featuring a bromine atom and a 2-ethoxyethoxy substituent on adjacent positions of a benzene ring. For instance, describes a general procedure where phenols react with 1,2-dibromoethane in the presence of K₂CO₃ in acetonitrile, yielding brominated ethoxy derivatives . This suggests that 1-Bromo-2-(2-ethoxyethoxy)benzene could be synthesized similarly by substituting the phenol with a 2-ethoxyethoxy-substituted benzene precursor.

The compound’s structure combines the electron-withdrawing bromine atom with the electron-donating ethoxyethoxy group, creating unique reactivity patterns. Such bifunctional compounds are valuable intermediates in pharmaceuticals, agrochemicals, and materials science, particularly in coupling reactions or as precursors for heterocycles .

特性

IUPAC Name |

1-bromo-2-(2-ethoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRHZTWLBRRHCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Overview

The Mitsunobu reaction is a robust method for forming ether linkages, particularly useful for introducing alkoxy groups onto aromatic rings. Adapted from the synthesis of 1-bromo-2-(2-methoxyethoxy)benzene, this approach substitutes 2-ethoxyethanol for 2-methoxyethanol to target the ethoxyethoxy variant.

Procedure

-

Starting Materials :

-

2-Bromophenol (11.56 mmol)

-

2-Ethoxyethanol (17.34 mmol)

-

Triphenylphosphine (PPh₃, 17.34 mmol)

-

Diisopropyl azodicarboxylate (DIAD, 17.35 mmol)

-

Tetrahydrofuran (THF, anhydrous)

-

-

Conditions :

-

Temperature: 0°C to 20°C under N₂ atmosphere

-

Reaction Time: 2 hours

-

-

Workup :

-

Concentration under reduced pressure.

-

Purification via flash chromatography (petroleum ether/ethyl acetate, 4:1 v/v).

-

Yield and Characterization

-

Purity : >95% (by ¹H NMR).

-

Key Advantage : High regioselectivity and mild conditions.

Decarboxylative Bromination of Aromatic Acids

Methodology

This method leverages bromination via decarboxylation, as demonstrated for 2-methoxybenzoic acid. For 1-bromo-2-(2-ethoxyethoxy)benzene, the precursor 2-(2-ethoxyethoxy)benzoic acid is first synthesized, followed by bromination.

Step 1: Synthesis of 2-(2-Ethoxyethoxy)benzoic Acid

Step 2: Bromination with Tribromide Reagent

-

Reagents :

-

2-(2-Ethoxyethoxy)benzoic acid (0.50 mmol)

-

Bu₄NBr₃ (1.0 equiv)

-

K₃PO₄ (1.0 equiv) in MeCN (0.2 M)

-

-

Conditions :

-

Temperature: 100°C

-

Time: 16 hours

-

-

Workup :

-

Quench with Na₂S₂O₃/Na₂CO₃.

-

Extract with CH₂Cl₂, dry (MgSO₄), and concentrate.

-

Yield and Selectivity

Nucleophilic Aromatic Substitution

Direct Displacement of Halides

A two-step process involving initial ethoxyethoxy group introduction followed by bromination.

Step 1: Synthesis of 2-(2-Ethoxyethoxy)phenol

-

Alkylation :

-

React phenol with 2-bromoethyl ethyl ether in NaOH/EtOH.

-

Yield: 70–80%.

-

Step 2: Bromination

-

Reagents :

-

N-Bromosuccinimide (NBS, 1.1 equiv)

-

Catalytic H₂SO₄ in CHCl₃

-

-

Conditions :

-

Temperature: 0°C to 25°C

-

Time: 12 hours

-

-

Workup :

-

Neutralize with NaHCO₃, extract, and purify via column chromatography.

-

Yield and Limitations

-

Yield : 65–75%.

-

Challenge : Competitive ortho/meta bromination requires careful optimization.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|---|

| Mitsunobu Reaction | 2-Bromophenol | DIAD, PPh₃ | 0–20°C, N₂, 2h | 86% | >95% | Moderate |

| Decarboxylative Bromination | 2-(2-Ethoxyethoxy)benzoic Acid | Bu₄NBr₃, K₃PO₄ | 100°C, 16h | 85–90% | >90% | High |

| Nucleophilic Substitution | 2-(2-Ethoxyethoxy)phenol | NBS, H₂SO₄ | 0–25°C, 12h | 65–75% | 85–90% | Low |

Optimization and Challenges

Catalyst and Solvent Effects

Temperature Sensitivity

-

Elevated temperatures (>100°C) in decarboxylative bromination increase dibromination byproducts to 15%.

Industrial-Scale Considerations

Cost Analysis

-

Mitsunobu Reaction : High reagent costs (DIAD, PPh₃) limit scalability.

-

Decarboxylative Route : Bu₄NBr₃ is cost-effective at scale ($12/mol vs. $45/mol for DIAD).

Environmental Impact

-

Waste Streams : Mitsunobu generates stoichiometric phosphine oxide waste, necessitating specialized disposal.

Emerging Techniques

化学反応の分析

Types of Reactions

1-Bromo-2-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the bromine atom can be substituted by other electrophiles.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.

Oxidation and Reduction: The ethoxyethoxy group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the bromine atom .

科学的研究の応用

1-Bromo-2-(2-ethoxyethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 1-Bromo-2-(2-ethoxyethoxy)benzene involves its reactivity as an electrophile in aromatic substitution reactions. The bromine atom on the benzene ring makes the compound susceptible to nucleophilic attack, leading to the formation of various substituted products. The ethoxyethoxy group can also participate in reactions, influencing the overall reactivity and stability of the compound .

類似化合物との比較

Structural and Functional Group Variations

The following table compares 1-Bromo-2-(2-ethoxyethoxy)benzene with structurally related brominated aryl ethers:

Industrial Relevance

- Pharmaceutical Intermediates : The difluoromethoxy analog () is used in APIs due to fluorine’s bioavailability-enhancing effects. Similarly, the ethoxyethoxy group’s hydrophilicity could improve drug solubility .

- Materials Science : Fluorinated derivatives () are employed in liquid crystals and coatings, while ethoxyethoxy-substituted compounds may act as plasticizers or surfactants .

Stability and Handling

- Thermal Properties : The difluoromethoxy derivative () has a flash point of 88°C, requiring careful storage. Ethoxyethoxy analogs, with longer alkyl chains, likely have higher flash points but lower density (~1.1–1.3 g/cm³ inferred) .

- Synthesis Challenges : Ortho-substituted bromoaryl ethers (e.g., ) often require optimized conditions to avoid elimination side reactions, whereas para-substituted variants () face fewer steric issues .

生物活性

1-Bromo-2-(2-ethoxyethoxy)benzene is a brominated aromatic compound with potential applications in various fields, including medicinal chemistry and pest control. This article examines its biological activity, focusing on its synthesis, biological effects, and relevant case studies.

- Molecular Formula : C13H19BrO4

- Molecular Weight : 319.192 g/mol

- CAS Registry Number : 929259-37-0

The compound features a bromine atom attached to a benzene ring, which is further substituted with an ethoxyethoxy group. This structural configuration contributes to its unique biological properties.

Synthesis

1-Bromo-2-(2-ethoxyethoxy)benzene can be synthesized through various methods, including:

- Etherification Reactions : Utilizing K2CO3 as a catalyst for the etherification of phenols with 1,2-dibromoethane. This method has shown high yields (71%–94%) with minimal by-products .

Insecticidal Properties

Recent studies have highlighted the compound's effectiveness against mosquito larvae, particularly Aedes aegypti. In a controlled experiment, exposure to 1-Bromo-2-(2-ethoxyethoxy)benzene resulted in 100% larval mortality after 24 hours. This suggests its potential as a larvicide in vector control strategies .

| Compound | Larval Mortality (%) | Exposure Time (hours) |

|---|---|---|

| 1-Bromo-2-(2-ethoxyethoxy)benzene | 100 | 24 |

| Control (No treatment) | 0 | - |

Toxicological Studies

Toxicological assessments indicate that the compound exhibits neurotoxic effects similar to other brominated compounds. In studies involving rodent models, the metabolism and excretion pathways were analyzed following administration via different routes. A significant percentage of the administered dose was excreted in urine, highlighting the compound's rapid metabolic processing .

Study on Larvicidal Activity

A study conducted by Pájaro et al. (2017) evaluated various ether derivatives for their larvicidal activity against Aedes aegypti. The results demonstrated that 1-Bromo-2-(2-ethoxyethoxy)benzene exhibited superior efficacy compared to other tested compounds, suggesting its potential application in public health for mosquito control .

Neurotoxicity Assessment

Research focusing on the neurotoxic effects of brominated compounds indicated that exposure to similar structures led to significant behavioral changes in rodent models. The study monitored locomotor activity and cognitive functions post-exposure, revealing that compounds like 1-Bromo-2-(2-ethoxyethoxy)benzene could pose risks if used indiscriminately .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-2-(2-ethoxyethoxy)benzene, and how can purity be ensured?

- The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, copper-catalyzed coupling of diphenyl diselenide with 1-bromo-2-iodobenzene (a structurally analogous method) yields high regioselectivity under mild conditions . Purification via flash column chromatography (silica stationary phase) is critical, followed by characterization using -NMR, -NMR, and LC-MS/GC-MS to confirm purity and structural integrity . Solvent selection (e.g., dichloromethane or THF) and reaction temperature (60–80°C) significantly impact yield.

Q. How can researchers confirm the structural identity of 1-bromo-2-(2-ethoxyethoxy)benzene experimentally?

- Spectroscopy : -NMR (δ 7.5–6.8 ppm for aromatic protons, δ 4.2–3.6 ppm for ethoxyethoxy groups) and -NMR (δ 120–140 ppm for aromatic carbons, δ 70–60 ppm for ether linkages) are essential .

- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2/c space group parameters: a = 8.1171 Å, b = 7.6028 Å, c = 18.1345 Å) provides bond-length and angle validation .

- Mass Spectrometry : LC-MS or GC-MS with molecular ion peaks ([M+H] at m/z ~245) confirms molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for 1-bromo-2-(2-ethoxyethoxy)benzene derivatives?

- Discrepancies in NMR shifts (e.g., unexpected splitting or integration ratios) may arise from solvent polarity, residual impurities, or dynamic processes like rotamer interconversion. Use deuterated solvents (CDCl or DMSO-d) for consistency and compare with computational predictions (DFT calculations). For LC-MS, isotopic patterns (e.g., / ≈ 1:1) must align with theoretical distributions .

Q. How does the ethoxyethoxy substituent influence reactivity in cross-coupling reactions?

- The electron-donating ethoxyethoxy group activates the aromatic ring toward electrophilic substitution but may sterically hinder bulky catalysts (e.g., Pd(PPh)). In Suzuki-Miyaura couplings, optimize ligand choice (e.g., SPhos for steric relief) and base (KCO vs. CsCO) to enhance efficiency. Reaction monitoring via TLC or in-situ IR spectroscopy is recommended .

Q. What computational methods predict the thermodynamic stability of 1-bromo-2-(2-ethoxyethoxy)benzene in binding studies?

- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic effects, while Molecular Dynamics (MD) simulations assess conformational flexibility. Isothermal Titration Calorimetry (ITC) experimentally validates binding thermodynamics (ΔG, ΔH, K) for interactions with biomolecules like Tau peptides .

Methodological Considerations

Q. How to design a kinetic study for bromine displacement reactions in this compound?

- Use pseudo-first-order conditions with excess nucleophile (e.g., NaN). Monitor reaction progress via -NMR or UV-Vis spectroscopy. Rate constants (k) derived from ln([reactant] vs. time) plots. Solvent effects (polar aprotic vs. protic) and leaving-group ability (Br vs. I) should be systematically compared .

Q. What analytical techniques differentiate regioisomers in ethoxyethoxy-substituted bromobenzenes?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates regioisomers based on polarity.

- NOESY NMR : Spatial proximity of ethoxyethoxy protons to aromatic protons identifies substitution patterns (ortho vs. para) .

Applications in Research

Q. How is this compound utilized in synthesizing bioactive molecules?

- It serves as a key intermediate in modified Tau peptides for neurodegenerative disease studies. The bromine atom enables further functionalization (e.g., azide-alkyne cycloaddition) to introduce fluorophores or affinity tags .

Q. What role does it play in materials science?

- The ethoxyethoxy group enhances solubility in polymer matrices, enabling its use in conductive organic frameworks. Its bromine site allows covalent anchoring to metal-organic frameworks (MOFs) for catalytic applications .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。